molecular formula C15H14N2O4 B2600068 4-((2,4-Dimethylphenyl)amino)-3-nitrobenzoic acid CAS No. 452088-45-8

4-((2,4-Dimethylphenyl)amino)-3-nitrobenzoic acid

Cat. No. B2600068
CAS RN: 452088-45-8
M. Wt: 286.287
InChI Key: FQSRPKMRCHWNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-((2,4-Dimethylphenyl)amino)-3-nitrobenzoic acid” is a benzoic acid derivative with an amino group attached to the benzene ring. The amino group is further substituted with a 2,4-dimethylphenyl group. Additionally, a nitro group is attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the nature of the benzene ring. The presence of the nitro group would introduce some electron-withdrawing character, which could influence the reactivity of the compound .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, benzoic acid derivatives are known to undergo a variety of reactions. For example, the carboxylic acid group can react with bases to form salts, with alcohols to form esters, and with amines to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the carboxylic acid group would likely make this compound acidic. The nitro group is a strong electron-withdrawing group and could influence the reactivity of the compound .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-((2,4-Dimethylphenyl)amino)-3-nitrobenzoic acid, focusing on six unique fields:

Pharmaceutical Development

4-((2,4-Dimethylphenyl)amino)-3-nitrobenzoic acid has shown potential in the development of new pharmaceutical compounds. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel medications for treating diseases such as cancer, bacterial infections, and inflammatory conditions .

Antimicrobial Agents

This compound has been studied for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial and fungal pathogens. The nitro group in its structure is believed to play a crucial role in its antimicrobial activity, making it a promising candidate for developing new antibiotics and antifungal agents .

Catalysis in Organic Synthesis

In organic chemistry, 4-((2,4-Dimethylphenyl)amino)-3-nitrobenzoic acid is used as a catalyst in various synthetic reactions. Its ability to facilitate chemical transformations efficiently makes it valuable in the synthesis of complex organic molecules. This application is particularly important in the production of pharmaceuticals, agrochemicals, and fine chemicals .

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on the specific biological or chemical context in which it is used .

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in the development of new pharmaceuticals or materials, but further studies would be needed to explore these possibilities .

properties

IUPAC Name

4-(2,4-dimethylanilino)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-9-3-5-12(10(2)7-9)16-13-6-4-11(15(18)19)8-14(13)17(20)21/h3-8,16H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSRPKMRCHWNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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